6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde
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Overview
Description
6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a thieno[2,3-b]pyridine core with a chlorine atom at the 6-position and an aldehyde group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method uses N-protected 3-acetyl-2-aminothiophenes as starting materials, which are then reacted with the Vilsmeier-Haack reagent at temperatures ranging from 65°C to 100°C . The reaction conditions, including the amount of reagent and temperature, can be adjusted to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and equipment to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: 6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid.
Reduction: 6-Chlorothieno[2,3-b]pyridine-2-methanol.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as kinase inhibitors.
Industry: Utilized in the development of advanced materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde can be compared with other thieno[2,3-b]pyridine derivatives, such as:
6-Bromo-4-chlorothieno[2,3-b]pyridine: Similar structure but with a bromine atom instead of an aldehyde group.
6-(2-Thienyl)-2-pyridinecarboxaldehyde: Features a thiophene ring instead of a chlorine atom.
Thieno[2,3-c]pyridine derivatives: These compounds have a different ring fusion pattern but share similar chemical properties
Properties
IUPAC Name |
6-chlorothieno[2,3-b]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-7-2-1-5-3-6(4-11)12-8(5)10-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTYTLQGHKTOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=C(S2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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